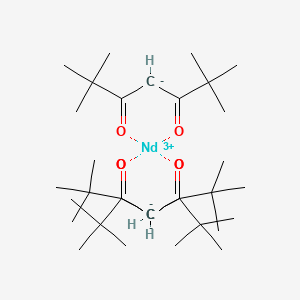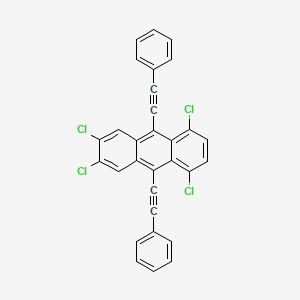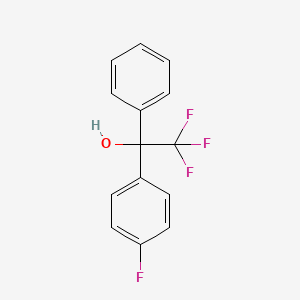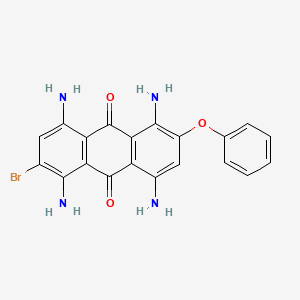
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of neodymium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, is a bidentate ligand that forms stable complexes with lanthanide ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium, while substitution reactions can produce a variety of neodymium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism by which Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the neodymium ion with the bidentate ligand. This coordination stabilizes the neodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The ligand itself, which forms stable complexes with various metal ions.
Dipivaloylmethane: Another name for 2,2,6,6-tetramethyl-3,5-heptanedione, used in similar applications.
Uniqueness
Neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties imparted by the neodymium ion. These properties include enhanced magnetic and catalytic activities, making it more effective in certain applications compared to similar compounds .
Eigenschaften
Molekularformel |
C33H57NdO6 |
|---|---|
Molekulargewicht |
694.0 g/mol |
IUPAC-Name |
neodymium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
RYTASTJSRPPWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

